molecular formula C11H24N2O3 B2589135 tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate CAS No. 1465601-43-7

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate

Cat. No.: B2589135
CAS No.: 1465601-43-7
M. Wt: 232.324
InChI Key: YOEVQNJUENFAER-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.35 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-[2-(methylamino)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(5)7-9-15-8-6-12-4/h12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEVQNJUENFAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465601-43-7
Record name tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
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